The compound 5-(2-fluorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule that belongs to the class of triazatricyclo compounds. This compound is characterized by its unique molecular structure which includes multiple functional groups such as fluorophenyl and methylsulfanyl moieties.
This compound can be sourced from various chemical databases such as PubChem and the Protein Data Bank Japan (PDBj). These databases provide detailed information on the molecular formula, structural data, and other chemical identifiers.
This compound can be classified under the following categories:
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway may include:
The synthesis may require specific reagents such as:
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields.
The molecular structure of this compound can be represented using various notation systems including SMILES and InChI formats. For example:
CC1=C(C(=C(C(=C1)O)C)C(=C(C=C2N=NNC(=N2)C)S(C)C)F)C=C(C=C(C=C(C=C(C=C2N=NNC(=N2)C)S(C)C)F)C=C2N=NNC(=N2)C)
This representation shows the connectivity of atoms in the molecule.
The compound may undergo various chemical reactions typical for organic molecules with functional groups:
Understanding the reactivity patterns based on functional groups is essential for predicting possible transformations and interactions with other chemicals.
The mechanism of action for this compound involves its interaction with biological targets, potentially acting on specific enzymes or receptors due to its structural features. The presence of the triazole ring may contribute to its biological activity by mimicking natural substrates or inhibiting enzyme functions.
Experimental studies are required to elucidate the precise mechanism, including binding affinities and kinetic parameters.
Relevant analyses include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity.
This compound has potential applications in various fields:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.: 573-83-1